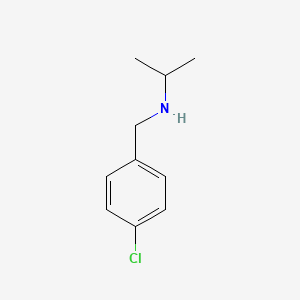

(4-Chlorobenzyl)isopropylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZQVBQICNBWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513509 | |

| Record name | N-[(4-Chlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40066-21-5 | |

| Record name | N-[(4-Chlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of (4-Chlorobenzyl)isopropylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Chlorobenzyl)isopropylamine, a secondary amine of interest in synthetic and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and detailed methodologies for its synthesis, with a primary focus on the robust and widely applicable reductive amination pathway. The information presented herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for the successful synthesis and characterization of this compound.

Chemical Structure and Properties

This compound, also known as N-(4-chlorobenzyl)propan-2-amine, is a secondary amine featuring a 4-chlorobenzyl group and an isopropyl group attached to the nitrogen atom. Its chemical structure is depicted below:

Chemical Structure:

The presence of the chlorine atom on the phenyl ring and the branched isopropyl group significantly influences the compound's physical and chemical properties, including its reactivity, solubility, and potential biological activity.

Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 40066-21-5 | [1] |

| Molecular Formula | C10H14ClN | [1] |

| Molecular Weight | 183.68 g/mol | [1] |

| Boiling Point | 65-68 °C at 0.25 Torr | [2] |

| Density | 1.041 g/cm³ (Predicted) | [2] |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the reductive amination of 4-chlorobenzaldehyde with isopropylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reductive Amination: A Mechanistic Overview

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and generally high yields.[3] The reaction proceeds in two key steps:

-

Imine Formation: The nucleophilic nitrogen of isopropylamine attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate. This step is typically acid-catalyzed to facilitate the dehydration process.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. This is achieved using a suitable reducing agent, such as sodium borohydride (NaBH₄), which provides a source of hydride ions (H⁻).

The choice of reducing agent is critical to the success of the reaction. Sodium borohydride is a cost-effective and commonly used reagent for this transformation.[4] More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be employed, particularly when dealing with sensitive functional groups.

Visualizing the Synthesis: A Workflow Diagram

The logical flow of the reductive amination process can be visualized as follows:

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a step-by-step methodology for the synthesis of this compound via reductive amination.

Materials:

-

4-Chlorobenzaldehyde

-

Isopropylamine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (optional, as catalyst)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (1.0 eq) in methanol (approximately 5-10 mL per gram of aldehyde).

-

Amine Addition: To the stirred solution, add isopropylamine (1.2-1.5 eq). A slight exotherm may be observed.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A few drops of glacial acetic acid can be added to catalyze this step.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq), ensuring the temperature is maintained below 10 °C to control the reaction rate and prevent side reactions.

-

Reaction Progression: After the addition of NaBH₄ is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water to decompose any excess sodium borohydride. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: To the resulting aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product as a pale yellow oil.

Alternative Synthesis Route: Reduction of N-(4-Chlorobenzyl)acetamide

An alternative, though less direct, method for the synthesis of this compound involves the reduction of the corresponding amide, N-(4-chlorobenzyl)-N-isopropylacetamide. This two-step process first requires the acylation of 4-chlorobenzylamine with an isopropyl acylating agent, followed by reduction of the resulting amide. A reported method utilizes triflic anhydride for amide activation followed by reduction with sodium borohydride, affording the target amine in a 73% yield.

Characterization

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A reported spectrum for the compound shows the following peaks (νmax, cm⁻¹): 3316 (N-H stretch), 2958, 2926, 2847 (C-H stretch), 1509, and 1470 (aromatic C=C stretch). The presence of the N-H stretch is indicative of a secondary amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the 4-chlorobenzyl group, a singlet for the benzylic methylene (-CH₂-) protons, a septet for the methine (-CH-) proton of the isopropyl group, and a doublet for the methyl (-CH₃) protons of the isopropyl group. A broad singlet corresponding to the N-H proton should also be present.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the isopropyl group.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely show characteristic peaks corresponding to the loss of the isopropyl group and the 4-chlorobenzyl fragment.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of this compound. The reductive amination of 4-chlorobenzaldehyde with isopropylamine stands as the most practical and efficient synthetic route. The provided experimental protocol, along with the discussion of alternative methods and characterization techniques, offers a solid foundation for researchers and professionals working with this and related compounds. Adherence to sound experimental practices and thorough analytical characterization are paramount to ensuring the successful synthesis and application of this compound in drug discovery and development endeavors.

References

- A simple method for the direct reduction of secondary amides, Royal Society of Chemistry, Organic Chemistry Frontiers, [Link to the article is not available, but the citation details are

-

N-Benzyl-N-(4-chlorobenzyl)butylamine - SpectraBase, [Link].

-

dibenzyl(cyclopent-3-en-1-yl)amine - SpectraBase, [Link].

-

This compound; . Skip to the end of the images gallery, abcr Gute Chemie, [Link].

-

Reductive Amination, YouTube, [Link].

-

Reductive amination, Wikipedia, [Link].

-

Reductive Amination, and How It Works, Master Organic Chemistry, [Link].

-

Reductive Amination - Common Conditions, Organic Chemistry Portal, [Link].

Sources

A Technical Guide to the Research Applications of (4-Chlorobenzyl)isopropylamine

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of (4-Chlorobenzyl)isopropylamine. It provides a comprehensive overview of its role as a key synthetic intermediate, detailed experimental protocols, and insights into its utility in the creation of complex molecules.

Executive Summary: The Role of a Versatile Intermediate

This compound, also known as N-(4-chlorobenzyl)propan-2-amine, is a secondary amine that primarily functions as a versatile building block in organic synthesis. While not typically investigated for its own pharmacological properties, its structural motif is crucial for the synthesis of a range of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of a reactive secondary amine and the specific stereoelectronic properties conferred by the 4-chlorobenzyl group. This guide will elucidate the synthesis of this intermediate and its subsequent application in the development of compounds with potential therapeutic value.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through reductive amination. This widely used reaction in organic chemistry involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[1][2]

Synthetic Pathway: Reductive Amination

The synthesis commences with the reaction of 4-chlorobenzaldehyde and isopropylamine. The initial reaction forms an unstable imine (a Schiff base), which is not isolated but is immediately reduced to the stable secondary amine, this compound. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation due to its selectivity and mild reaction conditions.[2][3]

Caption: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

4-Chlorobenzaldehyde

-

Isopropylamine

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Imine Formation: To a solution of 4-chlorobenzaldehyde (1.0 eq) in methanol, add isopropylamine (2.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[4]

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Monitoring: After the addition of NaBH₄, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product as a colorless oil. A similar synthesis of N-4-chlorobenzyl-N-propylamine reports a boiling point of 101°-106° C at 1.7-2.5 mm Hg, which can serve as a reference point.[5]

Applications in Research: A Precursor to Bioactive Molecules

The primary research application of this compound is as a precursor in the synthesis of more complex molecules with potential therapeutic activities. The 4-chlorobenzyl moiety is a common feature in various pharmacologically active compounds.

Case Study: Intermediate in the Synthesis of Bepridil Analogues

Bepridil is a calcium channel blocker that has been used for its anti-anginal and anti-arrhythmic properties.[6] The core structure of bepridil and its analogues often involves an N-benzylated amine. While not a direct precursor in all historical syntheses of bepridil itself, this compound serves as an excellent starting point for creating a library of bepridil analogues for structure-activity relationship (SAR) studies.[7][8][9]

The synthesis would involve the N-alkylation of this compound with a suitable electrophile to introduce the rest of the bepridil scaffold.

Caption: General workflow for the synthesis of Bepridil analogues.

Potential Role in the Synthesis of Substituted Amphetamines

The core structure of this compound is related to the phenethylamine class of compounds, which includes substituted amphetamines.[10] While this compound itself is not a direct amphetamine, its scaffold could be utilized in medicinal chemistry research to synthesize novel psychoactive compounds or other central nervous system agents for research purposes. For instance, it could be a precursor for compounds within the DOx series (4-substituted-2,5-dimethoxyamphetamines), which are known for their potent psychedelic effects and are used as tools in neuroscience research to study serotonin receptors.[11]

Analytical Characterization

The identity and purity of synthesized this compound and its derivatives must be confirmed using standard analytical techniques.

| Parameter | This compound |

| CAS Number | 23510-24-9 (for the hydrochloride salt)[12] |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃) | Expected peaks for isopropyl (doublet and septet), benzyl (singlet), and aromatic protons (two doublets). |

| ¹³C NMR (CDCl₃) | Expected peaks for isopropyl, benzyl, and aromatic carbons. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 184.09 |

| Purity (by HPLC/GC) | Typically >98% after purification. |

Conclusion

This compound is a valuable, non-end-use chemical intermediate whose significance lies in its utility as a building block for more complex molecules. Its straightforward synthesis via reductive amination makes it readily accessible for research and development. The primary application of this compound is in medicinal chemistry and drug discovery, where it serves as a key precursor for synthesizing libraries of compounds for screening and development, particularly for cardiovascular and central nervous system targets. Researchers and drug development professionals can leverage the reactivity of its secondary amine and the specific properties of the 4-chlorobenzyl group to create novel chemical entities with potential therapeutic applications.

References

- Benchchem. Application Notes: Synthesis of Bepridil, a Cardiovascular Drug, Utilizing 4-(4-Chlorobutyl)pyridine Hydrochloride.

- PrepChem.com. Synthesis of N-4-chlorobenzyl-N-propylamine.

- Google Patents. WO2016098128A1 - Process for the preparation of bepridil.

- RSC Publishing. A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil.

- ResearchGate. (PDF) A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil.

- Organic Chemistry Data. Reductive Amination - Common Conditions.

- Master Organic Chemistry. Reductive Amination, and How It Works.

- Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Benchchem. Synthesis of 4-Isopropylbenzylamine from 4-Isopropylbenzaldehyde: An In-depth Technical Guide.

- ChemScene. 23510-24-9 | N-(4-chlorobenzyl)propan-2-amine hydrochloride.

- Wikipedia. DOx.

- Wikipedia. Substituted amphetamine.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. gctlc.org [gctlc.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2016098128A1 - Process for the preparation of bepridil - Google Patents [patents.google.com]

- 8. A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 11. DOx - Wikipedia [en.wikipedia.org]

- 12. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Biological Activity of N-(4-Chlorobenzyl)propan-2-amine

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of N-(4-Chlorobenzyl)propan-2-amine, a novel compound with significant therapeutic potential. Based on a detailed analysis of its structural analogues, we hypothesize that its primary biological activity is the inhibition of monoamine oxidases (MAOs), with a potential for neuroprotective effects. This document outlines a structured, multi-tiered experimental approach to rigorously test these hypotheses, beginning with in vitro enzyme and cell-based assays and progressing to in vivo models of neurodegeneration. The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust roadmap for elucidating the pharmacological profile of this and similar molecules.

Introduction and Structural Rationale

N-(4-Chlorobenzyl)propan-2-amine is a secondary amine featuring a 4-chlorobenzyl group and an isopropyl group attached to the nitrogen atom. The N-benzylamine scaffold is a well-established pharmacophore in numerous biologically active compounds, most notably as inhibitors of monoamine oxidases (MAOs).[1][2][3] The presence of the isopropyl group, a structural feature of amphetamine and its derivatives, suggests potential interactions with monoaminergic systems.[4][5] Furthermore, the 4-chloro substitution on the benzyl ring is a common modification in medicinal chemistry known to influence the potency and selectivity of enzyme inhibitors.[6][7]

Based on these structural alerts, we propose two primary hypotheses for the biological activity of N-(4-Chlorobenzyl)propan-2-amine:

-

Primary Hypothesis: The compound is a selective inhibitor of monoamine oxidase B (MAO-B).

-

Secondary Hypothesis: The compound exhibits neuroprotective properties, potentially through a combination of MAO-B inhibition and other anti-apoptotic mechanisms.

This guide will detail the experimental workflows required to systematically investigate these hypotheses.

Part I: Investigation of Monoamine Oxidase Inhibition

Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters.[8][9] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[10] Selective MAO-B inhibitors are of particular interest for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[10]

In Vitro MAO Inhibition Assay

The initial step in characterizing the biological activity of N-(4-Chlorobenzyl)propan-2-amine is to determine its inhibitory potential against both MAO-A and MAO-B. A fluorometric assay is a robust and high-throughput method for this purpose.[10]

Objective: To determine the IC50 values of N-(4-Chlorobenzyl)propan-2-amine for both MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[10]

-

Substrate: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)[10]

-

Fluorogenic Probe: Amplex® Red

-

Horseradish Peroxidase (HRP)

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)[10]

-

Test Compound: N-(4-Chlorobenzyl)propan-2-amine

-

96-well black microplates

Procedure:

-

Prepare Reagent Solutions:

-

Prepare stock solutions of the test compound and positive controls in DMSO.

-

Prepare working solutions of enzymes, substrate, Amplex® Red, and HRP in MAO Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the MAO Assay Buffer, HRP, and Amplex® Red to each well.

-

Add serial dilutions of the test compound or positive controls to the appropriate wells.

-

Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

-

-

Enzyme Addition:

-

Add the MAO-A or MAO-B enzyme to the appropriate wells.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the substrate to all wells to start the reaction.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at timed intervals (e.g., every minute for 30 minutes) using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Data Presentation: MAO Inhibition Profile

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |

| N-(4-Chlorobenzyl)propan-2-amine | Experimental Value | Experimental Value | Calculated Value |

| Clorgyline | Known Value | Known Value | Known Value |

| Selegiline | Known Value | Known Value | Known Value |

Causality Behind Experimental Choices

The choice of a fluorometric assay is based on its high sensitivity and suitability for high-throughput screening.[10] The use of both MAO-A and MAO-B enzymes is crucial to determine the selectivity of the inhibitor. Clorgyline and selegiline are included as well-characterized selective inhibitors to validate the assay's performance.[10] The determination of the IC50 value provides a quantitative measure of the inhibitor's potency, while the selectivity index indicates its preference for one isoform over the other.

Visualization: MAO Inhibition Assay Workflow

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Part II: Investigation of Neuroprotective Effects

The inhibition of MAO-B is a clinically validated strategy for neuroprotection in Parkinson's disease.[11][12] This is attributed to both the reduction of oxidative stress from the MAO-B-catalyzed degradation of dopamine and potential anti-apoptotic mechanisms independent of MAO-B inhibition.[11][13] Propargylamines, a class of compounds structurally related to our test molecule, have been shown to possess potent anti-apoptotic properties.[12][13][14]

In Vitro Neuroprotection Assays

Cell-based assays provide a controlled environment to assess the direct neuroprotective effects of a compound against various neurotoxic insults.

Objective: To evaluate the ability of N-(4-Chlorobenzyl)propan-2-amine to protect neuronal cells from oxidative stress- and neurotoxin-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

Cell culture medium and supplements

-

Neurotoxins (e.g., 6-hydroxydopamine (6-OHDA), MPP+, rotenone)

-

Oxidative stress inducer (e.g., hydrogen peroxide)

-

Cell viability assay reagents (e.g., MTT, LDH)

-

Test Compound: N-(4-Chlorobenzyl)propan-2-amine

-

Positive Control: A known neuroprotective agent (e.g., Rasagiline)

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture neuronal cells in appropriate medium until they reach the desired confluency.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound or positive control for a specified duration (e.g., 24 hours).

-

-

Induction of Cell Death:

-

Expose the cells to a neurotoxin or oxidative stress inducer for a specified duration.

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay (e.g., MTT assay) to quantify the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the EC50 value of the test compound for neuroprotection.

-

Data Presentation: In Vitro Neuroprotection

| Treatment Group | Cell Viability (%) |

| Untreated Control | 100 |

| Neurotoxin Alone | Experimental Value |

| Neurotoxin + Test Compound (Dose 1) | Experimental Value |

| Neurotoxin + Test Compound (Dose 2) | Experimental Value |

| Neurotoxin + Test Compound (Dose 3) | Experimental Value |

| Neurotoxin + Positive Control | Experimental Value |

Causality Behind Experimental Choices

The use of neuronal cell lines provides a simplified and reproducible model of neuronal function. The choice of neurotoxins (6-OHDA, MPP+, rotenone) is based on their ability to mimic the pathological processes of Parkinson's disease.[15] The inclusion of an oxidative stress inducer like hydrogen peroxide allows for the assessment of the compound's antioxidant properties. Cell viability assays provide a quantitative measure of the compound's protective effects.

Visualization: Proposed Neuroprotective Mechanism

Caption: Workflow for the in vivo evaluation of neuroprotective efficacy.

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to characterizing the biological activity of N-(4-Chlorobenzyl)propan-2-amine. By systematically investigating its potential as a monoamine oxidase inhibitor and a neuroprotective agent, researchers can elucidate its therapeutic potential. The detailed protocols and rationale provided herein are intended to facilitate a thorough and efficient evaluation of this promising compound.

References

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.

- Yu, S. W., & Tatton, W. G. (2003). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neuroscience Research, 73(3), 363-372.

- Maruyama, W., Naoi, M., & Youdim, M. B. H. (2002). Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes. Neurotoxicity Research, 4(2), 123-131.

- Ferreira, M. E., Petzer, J. P., & Van der Schyf, C. J. (2012). Polycyclic propargylamine derivatives as multifunctional neuroprotective agents. Bioorganic & Medicinal Chemistry, 20(15), 4646-4655.

- Olanow, C. W. (2006). Are propargylamines neuroprotective in Parkinson's disease?. Neurology, 66(10 Suppl 4), S69-S79.

- Tatton, W. G., Ju, W. Y., Holland, D. P., Tai, C., & Kwan, M. (1994). Aliphatic Propargylamines as Symptomatic and Neuroprotective Treatments for Neurodegenerative Diseases. Annals of the New York Academy of Sciences, 738(1), 183-195.

- Khan, I., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(23), 7293.

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

- G. Cignarella, E. Occelli, G. G. Pirisino, M. S. Sanna, F. Savelli, M. M. Schiatti, L. T. Schiatti, and A. M. T. Schiatti, "Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands," Journal of Medicinal Chemistry, vol. 32, no. 11, pp. 2320-2325, 1989.

- Miller, J. R., & Edmondson, D. E. (1999). Structure−Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 38(42), 13670–13683.

- Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (pp. 161-172). Humana Press, New York, NY.

- Walker, M. C., & Edmondson, D. E. (1994). Structure-activity relationships in the oxidation of benzylamine analogs by bovine liver mitochondrial monoamine oxidase B. Biochemistry, 33(23), 7088-7098.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Biological Activity and Toxicological Profile of N-Isopropylbenzylamine.

- BenchChem. (n.d.). N-Isopropylbenzylamine | 102-97-6.

- BenchChem. (2025). Application Notes and Protocols: In Vivo Experimental Design for Studying Malvidin's Neuroprotective Properties.

- Walker, M. C., & Edmondson, D. E. (1994). Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B. Biochemistry, 33(23), 7088-7098.

- Chourasiya, A., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 17096-17117.

- Dudhat, K., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.

- Miller, J. R., & Edmondson, D. E. (1999). Structure−Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 38(42), 13670–13683.

- Peron, F., et al. (2019). In vitro and in vivo models for developmental neurotoxicity screening. Current Neuropharmacology, 17(11), 1100-1115.

- Joyce, P. I., et al. (2017). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Frontiers in Neuroscience, 11, 48.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Isopropylbenzylamine in Modern Organic Synthesis.

- Tan, Y. J., et al. (2020). Screening Techniques for Drug Discovery in Alzheimer's Disease. Molecules, 25(18), 4184.

- Wang, Y., et al. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337.

- Khan, M. S., et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Dalton Transactions, 42(15), 5529-5539.

-

PubChem. (n.d.). Isopropylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Wölfl, F., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, 357(2), 2300381.

-

PubChem. (n.d.). 4-Chlorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Fu, W., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry, 276, 116643.

Sources

- 1. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. evotec.com [evotec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Are propargylamines neuroprotective in Parkinson's disease? [rasagiline.com]

- 13. Aliphatic propargylamines as symptomatic and neuroprotective treatments for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polycyclic propargylamine derivatives as multifunctional neuroprotective agents [uwcscholar.uwc.ac.za]

- 15. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into (4-Chlorobenzyl)isopropylamine: A Scarcity of Evidence in Psychoactive Research

A comprehensive investigation into available scientific and technical literature reveals a significant absence of data supporting the classification of (4-Chlorobenzyl)isopropylamine, sometimes referred to as 4-CIA, as a psychoactive research chemical. While the synthesis of this compound is chemically feasible and has been documented, there is no substantive evidence to indicate its development, distribution, or study as a substance with psychoactive properties. This technical guide, therefore, serves to document the current state of knowledge and highlight the critical lack of information on this specific compound within the domain of psychoactive substance research.

Introduction and Statement of Scope

The landscape of new psychoactive substances (NPS) is characterized by the rapid emergence of novel chemical entities, often designed to circumvent existing drug control legislation. These compounds are typically structural analogues or derivatives of known psychoactive drugs. This compound belongs to the broad class of N-substituted benzylamines, a chemical family with diverse pharmacological activities. However, despite its structural relationship to certain classes of stimulants and psychedelic compounds, a thorough review of chemical databases, scientific literature, and public health advisories yields no specific information on its psychoactive profile, mechanism of action, or toxicity.

This document will outline the known chemical information for this compound, discuss the general synthetic routes for related compounds, and contextualize its structure within the broader family of pharmacologically active benzylamines. Crucially, it will also underscore the speculative nature of any discussion regarding its potential psychoactive effects due to the current void of empirical data.

Chemical and Physical Properties

Table 1: Predicted Chemical and Physical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C10H14ClN |

| Molecular Weight | 183.68 g/mol |

| IUPAC Name | N-isopropyl-1-(4-chlorophenyl)methanamine |

| CAS Number | Not assigned as a widely recognized compound |

| Appearance | Likely a colorless to pale yellow oil or solid |

| Solubility | Predicted to be soluble in organic solvents |

Synthesis and Characterization

The synthesis of N-substituted benzylamines is a well-established area of organic chemistry. While a specific, optimized synthesis for this compound as a research chemical is not published, a plausible and common method would be reductive amination.

General Synthetic Pathway: Reductive Amination

Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. For this compound, this would typically involve the reaction of 4-chlorobenzaldehyde with isopropylamine.

Experimental Protocol: Conceptual Reductive Amination

-

Imine Formation: 4-chlorobenzaldehyde (1.0 eq) and isopropylamine (1.1 eq) are dissolved in a suitable solvent such as methanol or dichloromethane. The reaction may be catalyzed by a mild acid.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The choice of reducing agent is critical to avoid the reduction of the aldehyde starting material before imine formation.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography or distillation, to yield the final N-(4-chlorobenzyl)isopropylamine.

A documented synthesis in the chemical literature reports the creation of N-(4-Chlorobenzyl)isopropylamine through the reduction of the corresponding amide, N-(4-chlorobenzoyl)isopropylamine, using triflic anhydride and sodium borohydride, yielding the product as a pale yellow oil[1].

Pharmacological Profile: A Lack of Evidence

The primary challenge in creating a technical guide on this compound as a psychoactive research chemical is the complete absence of pharmacological data. There are no published studies on its binding affinity for common psychoactive targets, such as serotonin, dopamine, or norepinephrine transporters or receptors. Similarly, there is no information on its functional activity (e.g., as an agonist or antagonist) at these sites.

While it is known that N-benzyl substitution on phenethylamines can significantly increase affinity and activity at 5-HT2A receptors, a key target for psychedelic drugs, this is a general trend and cannot be directly extrapolated to this compound without empirical evidence[2]. The structure of this compound lacks the characteristic 2,5-dimethoxy substitutions on the phenyl ring that are common in many potent phenethylamine psychedelics[2].

Potential Metabolism and Toxicology: Speculative Analysis

Without experimental data, any discussion of the metabolism and toxicology of this compound is purely speculative and based on the general metabolic pathways of related compounds.

Potential metabolic pathways could include:

-

N-dealkylation: Removal of the isopropyl group.

-

Aromatic hydroxylation: Addition of a hydroxyl group to the chlorophenyl ring.

-

Oxidation: Of the benzylic carbon.

The toxicology of this compound is unknown. The presence of a chlorine atom on the benzene ring could potentially lead to the formation of toxic metabolites, but this is highly speculative.

Legal Status

As this compound is not a recognized psychoactive substance, it is not specifically scheduled under the controlled substance legislation of most jurisdictions. However, its legal status could be subject to analogue laws in countries where such legislation exists, should it be intended for human consumption and demonstrated to have psychoactive effects similar to a controlled substance.

Conclusion: A Call for Evidence-Based Research

The scientific community must rely on empirical data rather than structural analogy to classify new compounds. Until such data for this compound is generated and published, any claims regarding its psychoactive effects should be treated with extreme caution. This guide serves not as a compendium of its properties, but as a statement on the conspicuous absence of such information.

References

There are no direct, authoritative references for the psychoactive properties of this compound. The following references pertain to related chemical classes and synthetic methods.

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

-

Chemchart. (n.d.). N-Isopropylbenzylamine (102-97-6). [Link]

-

Nussbaumer, P., et al. (1995). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 38(10), 1831-1836. [Link]

-

SpectraBase. (n.d.). N-Benzyl-N-(4-chlorobenzyl)butylamine. [Link]

-

Royal Society of Chemistry. (2014). ORGANIC CHEMISTRY. [Link]

Sources

An In-depth Technical Guide to Substituted N-Benzylisopropylamines: Synthesis, Pharmacology, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted N-benzylisopropylamines represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Their structural framework allows for a wide range of modifications, leading to diverse pharmacological profiles, particularly as modulators of dopaminergic and serotonergic systems. This in-depth technical guide provides a comprehensive overview of the core aspects of substituted N-benzylisopropylamines, from their synthesis and characterization to their structure-activity relationships, mechanisms of action, and potential therapeutic applications. Authored from the perspective of a senior application scientist, this guide emphasizes the practical and theoretical considerations crucial for researchers in this field, offering detailed experimental protocols and insights into the rationale behind key scientific choices.

Introduction: The Versatile Scaffold of N-Benzylisopropylamines

The N-benzylisopropylamine scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of compounds targeting the central nervous system (CNS). The core structure, characterized by an isopropylamine moiety attached to a benzylic group, offers multiple points for chemical modification on both the aromatic ring and the nitrogen atom. These modifications can profoundly influence the compound's affinity and efficacy at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are pivotal in the regulation of mood, cognition, and motor control.

The scientific integrity of any investigation into this class of compounds hinges on a robust understanding of their synthesis, purification, and characterization. This guide will first delve into the foundational synthetic methodologies, followed by a detailed exploration of their pharmacological properties and potential therapeutic avenues.

Synthesis and Characterization of Substituted N-Benzylisopropylamines

The synthesis of substituted N-benzylisopropylamines is most commonly and efficiently achieved through reductive amination. This powerful and versatile reaction involves the formation of an imine intermediate from a substituted benzaldehyde and isopropylamine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent and reaction conditions is critical to ensure high yield and purity, minimizing the formation of byproducts.

Core Synthetic Protocol: Reductive Amination

This protocol provides a generalized yet detailed procedure for the synthesis of a substituted N-benzylisopropylamine. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To synthesize a substituted N-benzylisopropylamine via reductive amination of a substituted benzaldehyde with isopropylamine, using sodium triacetoxyborohydride as the reducing agent.

Rationale for Reagent Selection:

-

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[1] It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the controlled reduction of the imine intermediate as it is formed.[1] This selectivity minimizes side reactions, such as the reduction of the starting aldehyde.[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are common solvents for reductive amination as they are relatively non-polar and aprotic, providing a suitable environment for imine formation and reduction. Acetic acid is often added as a catalyst to facilitate imine formation.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzaldehyde (1.0 equivalent) and the chosen solvent (DCM or DCE, to a concentration of ~0.2 M).

-

Amine Addition: Add isopropylamine (1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature. The slight excess of the amine helps to drive the imine formation to completion.

-

Reducing Agent Addition: In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (1.5 equivalents) in the same solvent. Add this to the reaction mixture portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde and the formation of the product.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This neutralizes the acetic acid and hydrolyzes any remaining reducing agent. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with the solvent. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), or by crystallization to obtain the pure substituted N-benzylisopropylamine.

Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[2] The proton NMR will show characteristic signals for the aromatic protons, the benzylic protons, the isopropyl methine proton, and the isopropyl methyl protons. The carbon NMR will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition. LC-MS is also a valuable tool for assessing purity.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[4] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).[5]

Experimental Workflow for Synthesis and Characterization

Caption: Simplified signaling pathway for a dopamine D2 receptor agonist.

In Vivo Pharmacological Evaluation

4.2.1. Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. [6]It is particularly useful for assessing the effects of a test compound on dopamine and serotonin release. [7] Protocol: In Vivo Microdialysis for Dopamine Release in the Striatum

Objective: To measure the effect of a systemically administered substituted N-benzylisopropylamine on extracellular dopamine levels in the rat striatum.

Step-by-Step Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the striatum of an anesthetized rat. [8]2. Recovery: Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. [9]4. Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples to monitor changes in dopamine levels following drug administration.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS. [10]

Pharmacokinetics and Metabolism

The therapeutic utility of any compound is dependent on its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Understanding the metabolic fate of substituted N-benzylisopropylamines is crucial for predicting their in vivo behavior and potential for drug-drug interactions.

The metabolism of N-benzylisopropylamines is likely mediated by cytochrome P450 (CYP) enzymes in the liver. [11]Potential metabolic pathways include N-dealkylation, hydroxylation of the aromatic ring, and N-oxidation. [12] Experimental Workflow for Pharmacokinetic Profiling

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo microdialysis evidence for transient dopamine release by benzazepines in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Isopropylamine Derivatives: A Technical Guide to Synthesis, Properties, and Advanced Applications

Abstract

The isopropylamine moiety, characterized by a branched isopropyl group attached to a nitrogen atom, is a cornerstone of modern chemistry. Its unique steric and electronic properties make it a highly versatile building block for a vast array of functional molecules. This technical guide provides an in-depth exploration of isopropylamine derivatives, designed for researchers, scientists, and professionals in drug development and material science. We will traverse the foundational principles of their synthesis and characterization, delve into their critical roles as pharmacophores in blockbuster drugs and as active ingredients in essential agrochemicals, and explore their emerging applications in advanced materials. This document synthesizes field-proven insights with rigorous scientific data, offering detailed experimental protocols, mechanistic diagrams, and a comprehensive survey of the current and future landscape of this important chemical class.

Section 1: Foundational Chemistry of the Isopropylamine Moiety

The utility of isopropylamine derivatives is rooted in the fundamental physicochemical properties of the parent molecule, isopropylamine ((CH₃)₂CHNH₂). It is a colorless, hygroscopic, and volatile liquid with a characteristic ammonia-like odor[1][2][3]. Its branched alkyl structure provides steric hindrance that can be strategically exploited to modulate molecular interactions, while the primary amine group serves as a reactive handle for a wide range of chemical transformations.

Physicochemical Properties

A summary of key properties is presented below, essential for understanding its reactivity and handling.

| Property | Value | Source(s) |

| IUPAC Name | Propan-2-amine | [1] |

| Molecular Formula | C₃H₉N | [2][3] |

| Molar Mass | 59.11 g/mol | [2] |

| Boiling Point | 32.4 °C (90.3 °F) | [2][4] |

| Density | 0.6891 g/cm³ (at 20 °C) | [2] |

| pKa of Conjugate Acid | 10.63 | [1][2] |

| Solubility | Miscible in water, ethanol, ether | [1][2] |

The basicity of isopropylamine (pKa of 10.63) is a defining feature, making it a competent nucleophile and a weak base in chemical reactions[1].

Core Synthesis and Derivatization Reactions

Isopropylamine itself is produced industrially primarily through two routes: the reaction of isopropyl alcohol with ammonia over a catalyst, or the reductive amination of acetone with ammonia and hydrogen[1][5][6]. From this parent molecule, a diverse library of derivatives can be accessed through several fundamental reaction classes.

-

N-Alkylation: The reaction of isopropylamine with alkyl halides or other alkylating agents to form secondary or tertiary amines. This reaction is a cornerstone of synthetic chemistry but can sometimes lead to over-alkylation, requiring careful control of stoichiometry[7][8].

-

Acylation: The reaction with acid chlorides or anhydrides to form stable amide bonds[1][7]. This is a highly reliable and widely used transformation for creating complex molecular architectures.

-

Reductive Amination: A powerful and controlled method for N-alkylation where isopropylamine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the over-alkylation issues common with direct alkylation[9][10][11]. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃)[10].

These core reactions provide the foundation for building the complex derivatives discussed in the subsequent sections.

Section 2: Isopropylamine Derivatives in Medicinal Chemistry

The isopropylamine group is a privileged pharmacophore in drug design. The branched alkyl group can provide optimal steric bulk to fit into hydrophobic pockets of target proteins, while the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This combination of features is critical for the efficacy of many blockbuster drugs.

Case Study: Propranolol – The Archetypal β-Blocker

Propranolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) that revolutionized the treatment of cardiovascular diseases like hypertension and angina[7][12]. Its structure features an aryloxypropanolamine core, where the isopropylamine group is essential for its antagonist activity[13][14].

Structure-Activity Relationship (SAR): The SAR for aryloxypropanolamine beta-blockers is well-established:

-

Secondary Amine: The nitrogen must be a secondary amine for optimal activity[13].

-

Bulky N-substituent: A bulky group on the nitrogen, such as isopropyl or tert-butyl, is crucial for antagonist activity[11][13].

-

Hydroxyl Group: The hydroxyl group on the propanolamine side chain is essential for binding to the receptor. The (S)-enantiomer is significantly more potent (up to 100-fold) than the (R)-enantiomer[13][14][15].

-

Aromatic Ring: The nature of the aromatic ring (in this case, naphthyl) modulates the drug's potency, selectivity, and pharmacokinetic properties[13][16].

Mechanism of Action: Propranolol competitively blocks β₁ and β₂ adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine[5][12][17]. In the heart (rich in β₁ receptors), this blockade inhibits the Gs protein-coupled signaling cascade. It prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). This leads to decreased heart rate, reduced cardiac contractility, and lower blood pressure[5][12][18].

Experimental Protocol: Synthesis of (±)-Propranolol

This protocol describes a common two-step synthesis of racemic propranolol from 1-naphthol.

Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane

-

Dissolve 1-naphthol (1.0 eq) in a suitable solvent mixture (e.g., ethanol/water) containing a base such as potassium hydroxide (KOH)[10].

-

Stir the mixture at room temperature for 30 minutes to form the naphthoxide salt.

-

Add epichlorohydrin (1.1-1.5 eq) dropwise to the mixture.

-

Heat the reaction mixture under reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate. Purify by column chromatography if necessary.

Step 2: Synthesis of 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol (Propranolol)

-

Dissolve the epoxide intermediate (1.0 eq) from Step 1 in a suitable solvent such as methanol or ethanol[10][15].

-

Add an excess of isopropylamine (e.g., 5-10 eq) to the solution[15].

-

Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC[10][15]. The nucleophilic amine opens the epoxide ring.

-

Remove the excess solvent and isopropylamine under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid (HCl) and wash with an organic solvent to remove any unreacted epoxide.

-

Basify the aqueous layer with sodium hydroxide (NaOH) until a white precipitate forms[10].

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield (±)-propranolol.

-

Validation: Confirm the product's identity and purity using ¹H-NMR, Mass Spectrometry, and melting point analysis (literature mp: 96 °C)[15].

Section 3: Agrochemical Applications

Isopropylamine derivatives are indispensable in modern agriculture, primarily as herbicides. The steric and electronic properties of the isopropyl group play a key role in their selective interaction with biological targets in weeds.

Case Study: Atrazine – A Photosystem II Inhibitor

Atrazine is a selective triazine herbicide used extensively to control broadleaf and grassy weeds in crops like corn and sugarcane[2][19]. It is synthesized via the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with isopropylamine and ethylamine.

Mechanism of Action: Atrazine functions by inhibiting photosynthesis[20][21]. It is taken up by the roots and translocated to the leaves, where it enters the chloroplasts. There, it binds to the D1 quinone-binding protein within Photosystem II (PSII) of the photosynthetic electron transport chain[20][22][23]. This binding action physically blocks the binding site for plastoquinone (Q₈), interrupting the flow of electrons. This blockage not only halts the production of ATP and NADPH needed for carbon fixation but also leads to the formation of reactive oxygen species (ROS) that cause rapid cellular damage, leading to chlorosis (yellowing) and necrosis (tissue death)[19][20].

Experimental Protocol: Synthesis of Atrazine

This protocol describes the industrial synthesis of atrazine from cyanuric chloride. The reaction is a stepwise aromatic nucleophilic substitution.

-

Charge a reactor with an appropriate solvent system, such as a water/xylene or water/acetone mixture, and cool to below 5 °C[9][24]. The organic solvent helps dissolve the cyanuric chloride and intermediates.

-

Add cyanuric chloride (1.0 eq) to the cooled solvent with vigorous stirring to create a slurry.

-

First Amination: Slowly add isopropylamine (1.0 eq) to the reactor. Concurrently, add an aqueous solution of an acid scavenger, typically sodium hydroxide (NaOH, 1.0 eq), to neutralize the HCl byproduct[9]. Maintaining a low temperature (<5 °C) is critical to prevent side reactions, such as hydrolysis of the cyanuric chloride and di-substitution[9].

-

Stir the mixture until TLC or HPLC analysis indicates the complete formation of the intermediate, 2,4-dichloro-6-isopropylamino-1,3,5-triazine.

-

Second Amination: Warm the reaction mixture to a higher temperature (e.g., 30-45 °C)[9][25].

-

Slowly and concurrently add ethylamine (1.0 eq) and another equivalent of aqueous NaOH (1.0 eq).

-

Maintain the temperature and stir until the reaction is complete, as monitored by chromatography.

-

The product, atrazine, will precipitate out of the aqueous phase. Isolate the solid product by filtration.

-

Wash the filter cake with water to remove NaCl and any other water-soluble impurities.

-

Validation: Dry the product and confirm its identity and purity via HPLC, Mass Spectrometry, and melting point analysis. The process must be carefully controlled to minimize the formation of byproducts like simazine (di-ethylated) and propazine (di-isopropylated)[26].

Environmental Considerations: Atrazine exhibits moderate persistence in soil, with a half-life ranging from 60 to 75 days[8]. Due to its mobility and slow degradation in water, it is frequently detected in surface and groundwater, which raises environmental and health concerns[3][6][27]. Its major degradation products are deethylatrazine (DEA) and deisopropylatrazine (DIA)[28].

Section 4: Applications in Material Science

The reactivity of the amine group in isopropylamine derivatives also makes them valuable components in polymer science. They can act as monomers, cross-linking agents, or functional side-groups that impart unique properties to a polymer backbone.

Case Study: Poly(N-isopropylacrylamide) – A "Smart" Polymer

One of the most significant isopropylamine derivatives in material science is N-isopropylacrylamide (NIPAM) . This monomer is used to produce poly(N-isopropylacrylamide) (PNIPAM), a preeminent example of a "smart" thermoresponsive polymer[1][18].

Synthesis and Properties: NIPAM is synthesized by the acylation of isopropylamine with acryloyl chloride or a related acrylic acid derivative. The subsequent free-radical polymerization of the NIPAM monomer yields the PNIPAM polymer[1][12].

The defining characteristic of PNIPAM is its reversible phase transition in aqueous solutions at its Lower Critical Solution Temperature (LCST) , which is approximately 32 °C[1][2][18].

-

Below 32 °C: The polymer is hydrophilic. The amide groups form hydrogen bonds with water, leading to an extended, soluble coil conformation.

-

Above 32 °C: The hydrogen bonds break, and the hydrophobic interactions of the isopropyl groups dominate. The polymer chains collapse into a dehydrated, insoluble globule state, causing the solution to become cloudy and, in the case of a hydrogel, to shrink and expel water[1][18].

This sharp, reversible transition near human physiological temperature makes PNIPAM exceptionally valuable for biomedical applications.

Applications in Smart Hydrogels: When cross-linked, PNIPAM forms hydrogels that can swell and shrink in response to temperature changes. This property is harnessed for:

-

Controlled Drug Delivery: Drugs can be loaded into the swollen hydrogel at room temperature. When administered, the hydrogel warms to body temperature (>32 °C), collapses, and releases the encapsulated drug in a controlled manner[3][5][6][25].

-

Tissue Engineering: PNIPAM-coated culture dishes allow for "cell sheet engineering." Cells can be cultured on the hydrophilic surface at 37 °C. By simply lowering the temperature, the surface becomes hydrophilic, and the intact cell sheet can be detached without the need for enzymatic digestion, preserving cell-cell junctions and the extracellular matrix[5][18].

-

Actuators and Sensors: The mechanical motion generated by the swelling and shrinking of PNIPAM gels can be used to create microscopic actuators and sensors that respond to thermal stimuli[1].

Section 5: Future Directions and Emerging Applications

The versatility of the isopropylamine scaffold continues to drive innovation. Current research is focused on expanding its utility into new domains and developing more sustainable synthetic methods.

-

Green Chemistry: There is growing interest in developing more environmentally friendly synthetic routes. This includes the use of biocatalysts, such as laccase, to synthesize isopropylamine from isopropanol under mild conditions, reducing energy consumption and waste[9]. Furthermore, research into more efficient and selective catalysts for the reductive amination of acetone aims to improve atom economy and minimize byproducts[22].

-

Novel Catalysts: Isopropylamine derivatives themselves are being developed as catalysts. For example, N,N-di-isopropylbenzylamine-2-boronic acid derivatives have shown promise as catalysts for direct amide formation, a fundamental reaction in organic synthesis[28].

-

Ionic Liquids: The isopropyl group is being incorporated into the cationic part of ionic liquids (ILs). 1-isopropyl imidazolium salts have been synthesized and explored as "green solvents" due to their low volatility and tunable properties[23]. Pharmaceutically active ionic liquids have also been created by pairing isopropyl amino acid esters with NSAIDs, potentially enhancing topical drug delivery[11].

-

New Bioactive Molecules: The fundamental structure of aryloxypropanolamines, proven by propranolol, continues to inspire the design of new bioactive compounds. Recent studies have explored novel derivatives linked to phenols and piperazines that exhibit potent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae[24].

The continued exploration of this simple yet powerful chemical moiety promises to yield new solutions in medicine, agriculture, and materials science, solidifying the role of isopropylamine derivatives as a key platform in modern chemical innovation.

References

-

Title: Poly(N-isopropylacrylamide) - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications Source: MDPI URL: [Link]

-

Title: Application of Poly(N-isopropylacrylamide) As Thermosensitive Smart Materials Source: Journal of Physics: Conference Series URL: [Link]

-

Title: Synthesis of poly(N-isopropylacrylamide) polymer crosslinked with an AIE-active azonaphthol for thermoreversible fluorescence Source: RSC Publishing URL: [Link]

-

Title: Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications Source: PMC - NIH URL: [Link]

-

Title: From Monomer to Material: The Synthesis and Applications of N-Isopropylacrylamide Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications Source: PubMed Central URL: [Link]

-

Title: (a) Synthesis of PNIPAM from NIPAM monomer and BIS cross-linker. (b)... Source: ResearchGate URL: [Link]

-

Title: Thermoresponsive copolymer hydrogels based on N-isopropylacrylamide and cationic surfactant monomers prepared from micellar solution and microemulsion in a one-step reaction Source: PubMed URL: [Link]

- Title: Method for biosynthesizing isopropyl amine hydrochloride by laccase Source: Google Patents URL

-

Title: Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications Source: MDPI URL: [Link]

-

Title: Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis and phase separation of amine-functional temperature responsive copolymers based on poly(N-isopropylacrylamide) Source: ResearchGate URL: [Link]

-

Title: Thermoresponsive Polymers for Biomedical Applications Source: MDPI URL: [Link]

-

Title: Types of Epoxy Hardeners and Their Uses Source: Kemipex URL: [Link]

-

Title: Synthesis and characterization of thermoresponsive copolymers for drug delivery Source: PubMed URL: [Link]

-

Title: Synthetic Methods and Use of Isopropylamine Source: Wuxi Weiheng Chemical Co., Ltd. URL: [Link]

-

Title: Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity Source: PMC - NIH URL: [Link]

-

Title: Isopropylamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Design, synthesis, antibacterial evaluation of isopropylamine linked with different substituted phenol and piperazine novel derivatives Source: PubMed URL: [Link]

-

Title: Epoxy Hardener R-3218 Source: Rich Chemical URL: [Link]

-

Title: Amination of isopropanol to isopropylamine over a highly basic and active Ni/LaAlSiO catalyst Source: ResearchGate URL: [Link]

- Title: Catalyst for isopropylamine and application thereof Source: Google Patents URL

- Title: Synthesis method of isopropyl amine Source: Google Patents URL

-

Title: Introduction to Epoxy Hardeners: Chemistry, Performance, and Applications Source: pflaumer.com URL: [Link]

-

Title: The Three new derivatives of N,N‐di‐isopropylbenzylamine‐2‐boronic acid Source: ResearchGate URL: [Link]

-

Title: Journal of Chemical and Pharmaceutical Research, 2015, 7(2):852-855 Source: JOCPR URL: [Link]

-

Title: Isopropylamine one pot synthesis Source: Sciencemadness.org URL: [Link]

-

Title: Curing Agents for Epoxy Resin Source: ThreeBond Technical News URL: [Link]

-

Title: Critical solution behavior of poly(N-isopropyl acrylamide) in ionic liquid–water mixtures Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

-

Title: A New 2-Aminospiropyrazolylammonium Cation with Possible Uses in the Topical Areas of Ionic Liquids Source: PubMed Central URL: [Link]

Sources

- 1. Poly(N-isopropylacrylamide) - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of poly(N-isopropylacrylamide) polymer crosslinked with an AIE-active azonaphthol for thermoreversible fluorescence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. kemipex.com [kemipex.com]

- 9. CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pcimag.com [pcimag.com]

- 14. Epoxy Hardener R-3218_Rich Chemical [rich-cn.net]

- 15. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 16. Isopropylamine - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. CN103965055A - Synthesis method of isopropyl amine - Google Patents [patents.google.com]

- 21. Sciencemadness Discussion Board - Isopropylamine one pot synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 22. CN101816941A - Catalyst for isopropylamine and application thereof - Google Patents [patents.google.com]

- 23. jocpr.com [jocpr.com]

- 24. Design, synthesis, antibacterial evaluation of isopropylamine linked with different substituted phenol and piperazine novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and characterization of thermoresponsive copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pflaumer.com [pflaumer.com]

- 27. Thermoresponsive copolymer hydrogels based on N-isopropylacrylamide and cationic surfactant monomers prepared from micellar solution and microemulsion in a one-step reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Physical Properties and Hazards of N-(4-chlorobenzyl)-2-propanamine Hydrochloride (CAS 40066-21-5): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chlorobenzyl)-2-propanamine hydrochloride, registered under CAS number 40066-21-5, is a secondary amine hydrochloride salt. This guide provides a comprehensive overview of its known physical properties and associated hazards, offering critical insights for researchers, scientists, and professionals involved in drug development and chemical synthesis. Due to the limited availability of a dedicated, comprehensive Safety Data Sheet (SDS) for this specific CAS number, this guide synthesizes available data for the compound and its free amine form, N-(4-chlorobenzyl)-2-propanamine, and includes hazard information extrapolated from structurally similar compounds. This approach ensures a thorough understanding of the necessary safety precautions and handling protocols.